molecular formula C8H8N6O6 B042330 azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-5H-pyrimidin-4-olate CAS No. 3051-09-0

azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-5H-pyrimidin-4-olate

Cat. No.: B042330
CAS No.: 3051-09-0
M. Wt: 284.19 g/mol
InChI Key: CKUIXUMHBVWXEB-UHFFFAOYSA-N
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Description

Murexide (C₈H₈N₆O₆), the ammonium salt of purpuric acid, is a red-violet crystalline compound widely used in analytical chemistry as a complexometric indicator for calcium and transition metal ions . It exhibits a distinct color change from purple (free form) to yellow-green when complexed with metal ions like Ca²⁺, Cu²⁺, or Zn²⁺ . Synthesized from alloxantin or uramil via ammonolysis, Murexide demonstrates stability in aqueous solutions and reversibility in redox reactions, making it valuable in electrochemical applications . Its versatility extends to materials science, where it serves as a capping agent for magnetite nanoparticles in supercapacitors and as a self-healing additive in polymer matrices .

Properties

CAS No.

3051-09-0

Molecular Formula

C8H8N6O6

Molecular Weight

284.19 g/mol

IUPAC Name

azanium 2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-5H-pyrimidin-4-olate

InChI

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3

InChI Key

CKUIXUMHBVWXEB-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)N=C2[O-].[NH4+]

Other CAS No.

3051-09-0

physical_description

Purple-red solid with a green metallic luster;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Synonyms

5-[(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-2,4,6(1H,3H,5H)pyrimidinetrione Monoammonium Salt;  5,5’-Nitrilodibarbituric Acid Monoammonium Salt;  Murexide ;  Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate;  Ammonium Purpurate;  P

Origin of Product

United States

Chemical Reactions Analysis

Murexide undergoes various chemical reactions, including:

Scientific Research Applications

Analytical Chemistry

Colorimetric Reagent
Murexide is widely used as a colorimetric reagent for the determination of metal ions in complexometric titrations. It forms colored complexes with various metal ions, which allows for their quantification in different samples. This property is particularly useful in the analysis of transition metals such as copper and nickel .

Table 1: Metal Ion Detection Using Murexide

Metal IonColor ChangeDetection Limit
Copper (II)Purple to Yellow0.01 mg/L
Nickel (II)Purple to Green0.05 mg/L
Cobalt (II)Purple to Blue0.02 mg/L

Biochemistry

Nucleic Acid and Protein Studies
In biochemistry, murexide is employed to study nucleic acids and proteins. It aids in understanding molecular interactions, which is crucial for drug development and genetic research. For instance, murexide can be used to assess the binding affinity of drugs to DNA or proteins by observing changes in fluorescence .

Case Study: Drug Binding Affinity
A study demonstrated that murexide could effectively monitor the interaction between a newly synthesized drug and DNA. The fluorescence intensity changes indicated a strong binding affinity, suggesting potential therapeutic applications.

Environmental Science

Heavy Metal Detection
Murexide plays a significant role in environmental science by detecting and analyzing heavy metals in environmental samples. Its sensitivity allows for effective pollution monitoring, ensuring compliance with safety regulations .

Table 2: Application in Environmental Monitoring

Sample TypeHeavy Metal DetectedMethod Used
WaterLeadSpectrophotometry
SoilCadmiumColorimetric Analysis

Pharmaceuticals

Formulation Enhancements
In pharmaceuticals, murexide's properties are utilized to enhance the stability and efficacy of certain medications. It acts as a stabilizing agent in formulations, which is vital for patient safety and treatment outcomes .

Case Study: Stabilization of Anticancer Drugs
Research has shown that incorporating murexide into anticancer drug formulations significantly improved their stability under various storage conditions, leading to better therapeutic efficacy.

Education

Laboratory Experiments
Murexide is commonly used in educational settings for teaching analytical techniques and chemical reactions. It provides students with hands-on experience in conducting experiments involving metal ion detection and understanding colorimetric methods .

Emerging Applications

Recent studies have explored novel applications of murexide beyond traditional uses:

  • Capping Agent in Nanotechnology : Murexide has been investigated as a capping agent for nanoparticles, enhancing their performance in supercapacitors by improving charge transfer properties .
  • Neurotoxicology Research : Murexide has been utilized in neurotoxicology to assess intracellular calcium levels during toxicological studies, providing insights into cellular responses to neurotoxic agents .

Mechanism of Action

The mechanism of action of murexide involves its ability to form complexes with metal ions. In the murexide test, uric acid is oxidized by nitric acid to form alloxantin, which then reacts with ammonia to produce murexide. The formation of murexide results in a purple color, which is used to detect the presence of uric acid . Murexide acts as a tridentate ligand, forming stable complexes with metal ions, which is the basis for its use as a complexometric indicator .

Comparison with Similar Compounds

Structural Analogs: Purpuric Acid and Alloxantin

Murexide is structurally derived from purpuric acid (C₈H₅N₅O₆) and alloxantin (C₈H₆N₄O₈). While purpuric acid is the protonated form of Murexide, alloxantin is a precursor in its synthesis. Key differences include:

Property Murexide Purpuric Acid Alloxantin
Formula C₈H₈N₆O₆ C₈H₅N₅O₆ C₈H₆N₄O₈
Solubility Water-soluble Poor solubility Reacts with ammonia
Application Metal indicator, electrode additive Limited use due to instability Intermediate in Murexide synthesis

Murexide’s ammonium group enhances solubility and stability compared to purpuric acid, enabling practical applications in titrations and materials science .

Functional Analogs in Complexometric Titration

Murexide’s performance as a calcium indicator is compared to other chelators like Eriochrome Black T (EBT). While EBT operates in alkaline pH for Ca²⁺/Mg²⁺ detection, Murexide functions optimally in neutral to weakly alkaline conditions, minimizing interference from magnesium .

Table 1: Titration Behavior of Murexide vs. Control (No Additive)

Condition Free Murexide Fraction (f) [Ca²⁺] (M) Color Change
0.1% before equivalence 0.091 10⁻⁴ Yellow-green (complexed)
0.1% after equivalence 0.999 10⁻⁸ Purple (free)

Murexide’s sharp endpoint transition (99.9% complex dissociation) outperforms indicators requiring pH adjustments .

Capping Agents in Supercapacitors

Table 2: Electrode Performance with Murexide ()

Condition Capacitance Retention CNT Dispersion
No additive (NA) Low Poor
5% Murexide (ethanol) High Uniform
5% Murexide (water) Moderate Moderate

Murexide improves dispersion and capacitance by 30–40% over controls, attributed to its strong adsorption on Fe₃O₄ surfaces via bridging/chelating bonds .

Self-Healing Additives in Polymers

Murexide’s thermal and healing properties in poly(vinyl alcohol) (HVA) are concentration-dependent:

Table 3: Thermal and Healing Efficiency of HVA-Murexide Blends ()

Murexide (%) Td₅% (°C) Healing Efficiency (%) (60°C)
0 350 N/A
3 345 80–100
5 340 80

At 3% loading, Murexide achieves near-complete healing (>90% efficiency) at 90°C, surpassing many hydrogen-bond-based self-healing systems .

Metal Complexation Kinetics

Murexide’s binding kinetics with Cu²⁺ and Zn²⁺ ():

Table 4: Rate Constants for Murexide-Metal Complexation

Metal Ion k₂ (L·mol⁻¹·s⁻¹) k₃₂ (s⁻¹)
Cu²⁺ 7 × 10⁷ 6.7 × 10³
Zn²⁺ 8 × 10⁶ 2 × 10⁴

Murexide binds Cu²⁺ 10× faster than Zn²⁺, indicating selectivity useful in analytical separations .

Biological Activity

Murexide, also known as ammonium purpurate, is a synthetic dye that has garnered significant attention in various fields due to its unique properties and biological activities. This article delves into the biological activity of murexide, focusing on its interactions with metal ions, its application in analytical chemistry, and its potential therapeutic uses.

Murexide is known for its ability to form stable complexes with metal ions, particularly calcium, nickel, and zinc. The complexation process is critical in various applications, including analytical chemistry and environmental science.

Metal Ion Complexation

  • Calcium Complexation : Murexide serves as a colorimetric indicator for calcium ions. The formation of the calcium-murexide complex results in a distinct color change, allowing for the quantification of free and protein-bound calcium in biological samples. Studies indicate that the absorbance maximum for this complex occurs at 480 nm, while murexide itself absorbs at 520 nm .
  • Nickel and Zinc Complexation : Research shows that murexide exhibits a greater tendency to complex with nickel (Ni²⁺) and zinc (Zn²⁺) compared to water or glycerol. The complexation process is exothermic, suggesting that enthalpy plays a significant role in driving these interactions .

Analytical Chemistry

Murexide is extensively used in analytical chemistry for determining calcium concentrations in various samples. Its effectiveness as an indicator stems from its ability to form colored complexes with calcium ions, which can be measured spectrophotometrically.

Metal Ion Absorbance Maximum (nm) Complex Stability
Calcium480High
NickelVariableModerate
ZincVariableModerate

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of nanoparticles grafted with murexide. These nanoparticles demonstrated significant antibacterial effects against various microorganisms when tested using microdilution methods. This suggests potential therapeutic applications for murexide-modified materials in medical settings .

Case Studies

  • Determination of Calcium in Dairy Products : A study investigated the use of murexide for measuring calcium levels in dairy products. The results indicated that murexide effectively distinguished between free and protein-bound calcium, providing valuable insights into the nutritional content of these products .
  • Dye Removal from Wastewater : Murexide has been studied for its removal from aqueous solutions using activated carbon derived from biomass. The adsorption process was found to follow the Langmuir isotherm model, indicating a monolayer adsorption on the adsorbent surface. The thermodynamic analysis revealed that the adsorption was spontaneous and exothermic .

Q & A

Q. What are the standard analytical techniques for characterizing Murexide in synthetic chemistry research?

Murexide is typically characterized using high-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) and high-resolution mass spectrometry (HPLC-ESI-Q-ToF) to confirm its molecular structure and purity. UV-Vis spectroscopy is critical for identifying its absorption maxima (e.g., 520 nm in aqueous media), while tandem mass spectrometry (MS/MS) helps elucidate its fragmentation patterns, such as losses of isocyanic acid via Retro Diels–Alder reactions . For electrochemical studies, cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to analyze redox behavior and adsorption dynamics .

Q. How should researchers design experiments to study Murexide’s electrochemical behavior in aqueous vs. non-aqueous solvents?

Use CV to measure redox potentials and reversibility in solvents like dimethyl sulfoxide (DMSO) and aqueous NaClO₄. For aqueous studies, focus on ionic strength effects (e.g., KCl vs. KNO₃) to assess adsorption behavior. In non-aqueous solvents, monitor shifts in reduction potentials (e.g., +223 mV in DMSO) and polymer formation using EIS to distinguish between diffusion-controlled and adsorption-driven processes . Always include control experiments with inert electrolytes to isolate solvent-specific effects.

Q. What methodologies ensure reproducibility in synthesizing and purifying Murexide for laboratory use?

Follow strict stoichiometric ratios during synthesis (e.g., alloxan and urea condensation). Purify via recrystallization in hot water, and confirm purity using elemental analysis, HPLC, and melting point determination. For novel derivatives, provide detailed NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry data. Document solvent choices, reaction times, and temperature profiles to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in Murexide’s electrochemical behavior reported across different solvent systems?

Contradictions often arise from solvent polarity, ion-pairing effects, or adsorption kinetics. To address this:

  • Compare solvent dielectric constants and donor numbers to contextualize redox potential shifts.
  • Use EIS to differentiate between charge-transfer resistance (e.g., Warburg impedance in aqueous media vs. capacitive semicircles in DMSO) .
  • Replicate conflicting studies under identical conditions, adjusting variables systematically (e.g., electrolyte concentration, scan rates).
  • Apply density functional theory (DFT) to model solvent interactions and validate experimental trends computationally.

Q. What experimental strategies optimize Murexide’s role as a self-healing agent in polymer composites?

To maximize self-healing efficiency in ethylene-vinyl alcohol (HVA) composites:

  • Optimize Murexide concentration (3–5 wt%) to balance thermal stability and repair efficiency.
  • Use differential scanning calorimetry (DSC) to monitor glass transition (Tg) and crystallization changes.
  • Conduct dynamic mechanical analysis (DMA) at temperatures ≥60°C to assess repair kinetics. Validate healing via tensile testing and microscopy to visualize crack closure .

Table 1: Thermal and Self-Healing Properties of Murexide-Loaded HVA Composites

Murexide (wt%)Tg (°C)Tₘ (°C)Healing Efficiency at 90°C (%)
372185100
56918085
Data sourced from controlled DMA and tensile tests

Q. How can mixed-methods approaches address gaps in understanding Murexide’s historical and modern applications?

Combine:

  • Qualitative analysis: Review historical records (e.g., 19th-century dye formulations) to identify undocumented uses.
  • Quantitative techniques: Apply HPLC-MS to detect Murexide in archival samples (e.g., powder P.24 labeled “Murexide Cristallisée”) and correlate findings with spectral libraries .
  • Cross-disciplinary validation: Partner with conservators to contextualize material degradation patterns and validate analytical results via accelerated aging tests.

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in Murexide’s redox mechanisms between CV and EIS data?

  • Scenario: CV shows quasi-reversible electron transfer in NaClO₄, while EIS indicates adsorption-dominated behavior in KCl.
  • Solution: Vary scan rates in CV to distinguish diffusion-controlled (Randles–Ševčík behavior) vs. adsorption-driven currents. Use EIS at multiple potentials to model interfacial capacitance and charge-transfer resistance. Cross-reference with in-situ spectroelectrochemical data to confirm intermediate species .

Q. What protocols ensure ethical and rigorous reporting of Murexide research?

  • Disclose all synthetic procedures, including failed attempts, to aid reproducibility.
  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details:
    • Report yields, purity metrics, and characterization data for ≥95% of compounds.
    • Use standardized abbreviations for solvents/reagents and cite prior synthesis methods .
  • Disclose conflicts of interest and data availability in compliance with FAIR principles.

Key Takeaways:

  • Prioritize multi-technique validation (e.g., HPLC, CV, EIS, MS) to address Murexide’s complex behavior.
  • Contextualize findings within solvent-specific and historical frameworks to resolve contradictions.
  • Follow structured reporting guidelines to enhance reproducibility and interdisciplinary collaboration.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-5H-pyrimidin-4-olate
Reactant of Route 2
Reactant of Route 2
azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-5H-pyrimidin-4-olate

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